molecular formula C5H5F2N3O B13916935 2-(Difluoromethoxy)pyrimidin-5-amine

2-(Difluoromethoxy)pyrimidin-5-amine

Cat. No.: B13916935
M. Wt: 161.11 g/mol
InChI Key: MJMKRJPXCCTBDS-UHFFFAOYSA-N
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Description

2-(Difluoromethoxy)pyrimidin-5-amine is a useful research compound. Its molecular formula is C5H5F2N3O and its molecular weight is 161.11 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H5F2N3O

Molecular Weight

161.11 g/mol

IUPAC Name

2-(difluoromethoxy)pyrimidin-5-amine

InChI

InChI=1S/C5H5F2N3O/c6-4(7)11-5-9-1-3(8)2-10-5/h1-2,4H,8H2

InChI Key

MJMKRJPXCCTBDS-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=N1)OC(F)F)N

Origin of Product

United States

Synthetic Methodologies and Strategies for 2 Difluoromethoxy Pyrimidin 5 Amine

Direct Synthetic Routes to 2-(Difluoromethoxy)pyrimidin-5-amine

Direct synthetic routes involve the formation of the target molecule by either introducing the difluoromethoxy group onto a pre-formed pyrimidine (B1678525) scaffold or by constructing the pyrimidine ring from precursors that will directly yield the final product.

Strategies for Introducing the Difluoromethoxy Group onto Pyrimidine Scaffolds

The introduction of a difluoromethoxy group onto a heterocyclic ring is a key transformation. This is typically achieved by the O-difluoromethylation of a corresponding hydroxyl-substituted precursor. For the synthesis of this compound, the logical precursor would be 2-hydroxypyrimidin-5-amine. The reaction involves the generation of difluorocarbene, which is then trapped by the hydroxyl group.

A common and historically significant reagent for this transformation is chlorodifluoromethane (B1668795) (Freon 22), which generates difluorocarbene (:CF₂) under basic conditions. However, due to its ozone-depleting properties, its use is heavily restricted. Modern methods often employ alternative difluorocarbene precursors. Reagents such as diethyl (bromodifluoromethyl)phosphonate and difluoromethyl phenyl sulfone are effective for the difluoromethylation of phenols and other hydroxyl compounds. nih.govtcichemicals.com For instance, the difluoromethylation of a 2-hydroxy group on an estratriene core has been successfully achieved using diethyl (bromodifluoromethyl)phosphonate in the presence of potassium hydroxide. nih.gov

Another approach involves visible light photoredox catalysis, which allows for the generation of difluorocarbene under milder conditions. nih.gov These methods provide viable, albeit challenging, pathways to convert 2-hydroxypyrimidin-5-amine into the desired product. The general challenge lies in the potential for N-alkylation of the amino group or the ring nitrogens, requiring careful optimization of reaction conditions or the use of protecting groups.

Table 1: Reagents for O-Difluoromethylation

Reagent Typical Conditions Advantages Disadvantages
Chlorodifluoromethane (HCFC-22) Strong base (e.g., NaOH, KOH) Inexpensive Ozone-depleting, gaseous reagent
Diethyl (bromodifluoromethyl)phosphonate Base (e.g., KOH) in MeCN/H₂O Effective for phenols Requires synthesis of the reagent
Sodium Chlorodifluoroacetate Heat in a polar aprotic solvent (e.g., DMF, NMP) Solid, easy to handle Can require high temperatures
Difluoromethyl Phenyl Sulfone Base (e.g., t-BuOK) Commercially available Stoichiometric byproduct generation

Methodologies for the Construction of the Pyrimidine Ring System

The most fundamental and widely applied method for constructing the pyrimidine ring is the Principal Synthesis, which involves the condensation of a compound containing an N-C-N fragment (like an amidine, guanidine (B92328), or urea) with a C-C-C fragment (typically a 1,3-dicarbonyl compound or its equivalent).

To synthesize this compound directly, one could envision a strategy starting with a hypothetical, pre-functionalized N-C-N building block, such as 2-(difluoromethoxy)acetamidine . While the synthesis of this specific reagent is not widely documented, its reaction with a suitable three-carbon synthon containing a masked or precursor amino group at the central carbon would construct the target pyrimidine ring. For example, condensation with 2-aminomalononitrile or a related derivative could theoretically yield the desired 5-aminopyrimidine (B1217817) scaffold. The primary challenge in this approach is the synthesis and stability of the required difluoromethoxylated amidine.

Advanced Approaches in Pyrimidine Synthesis Utilizing Fluorinated Building Blocks

Advanced synthetic strategies circumvent the challenges of direct difluoromethoxylation by incorporating the fluorinated moiety as part of a key building block in ring-forming reactions. These methods often provide better control over regioselectivity and functional group compatibility.

Cyclization Reactions Involving Amidines and Fluorinated Intermediates

This approach relies on the classic pyrimidine synthesis strategy but utilizes a fluorinated three-carbon (C-C-C) component that reacts with a non-fluorinated amidine or guanidine. A plausible precursor for the synthesis of this compound would be a derivative of malonic acid or a β-keto ester bearing a difluoromethoxy group.

A recently developed method for synthesizing fluorinated pyrimidines involves the reaction of amidine hydrochlorides with potassium (Z)-2-cyano-2-fluoroethenolate. nih.gov This reaction proceeds under mild conditions and provides access to 4-amino-5-fluoropyrimidines. While this specific reaction yields a 5-fluoro substituent rather than a 2-(difluoromethoxy) group, the underlying principle of using a functionalized, fluorinated three-carbon building block is directly applicable. A hypothetical analogous building block, such as a derivative of 2-(difluoromethoxy)malononitrile, could potentially react with formamidine (B1211174) or guanidine to construct the desired this compound core.

Table 2: Example Cyclization for Fluorinated Pyrimidine Synthesis

C-C-C Fragment N-C-N Fragment Product Type Reference
Potassium (Z)-2-cyano-2-fluoroethenolate Amidine Hydrochlorides 4-Amino-5-fluoropyrimidines nih.gov

Multi-component Coupling Strategies for Pyrimidine Annulation

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all starting materials. orgchemres.org These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate molecular diversity.

For the synthesis of highly substituted pyrimidines, an iridium-catalyzed MCR has been developed that couples an amidine with up to three different alcohols. nih.gov This reaction proceeds through a sequence of condensation and dehydrogenation steps. To apply this strategy to the synthesis of this compound, one would need to employ a difluoromethoxy-containing alcohol as one of the components. The flexibility of MCRs offers a powerful, albeit theoretical, platform for assembling complex fluorinated pyrimidines from simpler, readily available fluorinated building blocks.

Microwave-Assisted Synthetic Protocols for Enhanced Efficiency

Microwave-assisted organic synthesis (MAOS) has become a powerful tool for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. The synthesis of aminopyrimidine derivatives is particularly amenable to microwave irradiation.

For example, the condensation of chalcones with guanidine to form aminopyrimidines can be significantly expedited using microwave heating. nih.govgoogle.com This method is part of a multi-step synthesis but demonstrates the utility of microwave energy in the core ring-forming step. Similarly, the synthesis of densely substituted pyrimidines through the direct condensation of cyanic acid derivatives with N-vinyl amides can be performed under either mild conventional heating or more rapid microwave-assisted conditions. rsc.org These protocols suggest that any of the previously discussed cyclization or multi-component strategies could likely be optimized for efficiency by employing microwave irradiation, potentially reducing reaction times from hours to minutes.

Green Chemistry Principles and Sustainable Synthesis of this compound

The growing emphasis on sustainable chemical manufacturing necessitates the application of green chemistry principles to the synthesis of all chemical compounds, including specialized molecules like this compound. While a specific "green" synthesis for this compound is not established, a critical evaluation of the proposed synthetic pathway allows for the identification of areas where more sustainable practices can be implemented.

Key Green Chemistry Principles and Their Application:

Waste Prevention: Traditional multi-step syntheses often generate significant amounts of waste. A greener approach would focus on optimizing each step to maximize yield and minimize by-product formation.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a core principle. The proposed route's atom economy would need to be calculated and potentially improved by exploring alternative reagents.

Use of Safer Solvents and Reagents: Many traditional organic reactions utilize hazardous solvents and reagents. Research into greener alternatives is crucial. For instance, the use of supercritical CO2 as a green solvent has been explored for the hydrogenation of nitroaromatics rsc.org.

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible reduces energy consumption. Microwave-assisted synthesis and the use of highly active catalysts can often reduce reaction times and energy requirements mdpi.com.

Catalysis: The use of catalytic reagents is superior to stoichiometric reagents as they are used in small amounts and can often be recycled and reused. For example, various catalytic systems have been developed for the reduction of nitroarenes researchgate.netrsc.org.

Reduction of Derivatives: Avoiding unnecessary protection and deprotection steps can shorten the synthesis and reduce waste.

Greener Alternatives for the Proposed Synthesis:

Difluoromethoxylation: The introduction of the difluoromethoxy group often involves reagents that are not environmentally benign. Research into more sustainable difluoromethylation and difluoromethoxylation reactions is ongoing, with photocatalytic methods showing promise as a greener alternative mdpi.commdpi.com. Electrochemical approaches are also being explored as a green strategy for difluoromethylation rsc.org.

Reduction of the Nitro Group: The reduction of nitroarenes is a well-studied transformation with numerous greener alternatives to traditional methods that use stoichiometric metals. Catalytic hydrogenation using platinum nanoparticles or other supported metal catalysts is a highly efficient and clean method rsc.org. Other green methods include the use of elemental sulfur in aqueous methanol (B129727) and reductive N-alkylation using zinc and acetic acid, which are inexpensive and have low toxicity researchgate.netnih.gov. Transfer hydrogenation using formic acid as a hydrogen source is another sustainable option researchgate.net.

The following table summarizes potential green chemistry improvements for the proposed synthesis of this compound:

Synthetic StepConventional MethodPotential Green AlternativeGreen Chemistry Principle Addressed
Solvent Use Chlorinated solvents (e.g., Dichloromethane, Chloroform)Supercritical CO2, water, ionic liquids, or solvent-free conditions rsc.orgUse of Safer Solvents and Auxiliaries
Difluoromethoxylation Use of potentially hazardous difluoromethoxy sourcesPhotocatalytic or electrochemical methods using greener reagents mdpi.comrsc.orgUse of Safer Reagents, Energy Efficiency
Nitro Group Reduction Stoichiometric metal reductants (e.g., Sn, Fe in acid)Catalytic hydrogenation (e.g., Pt/C, Pd/C), transfer hydrogenation researchgate.netrsc.orgCatalysis, Waste Prevention
Energy Input Conventional heatingMicrowave irradiation, ultrasoundEnergy Efficiency

Chemical Reactivity and Transformation Studies of 2 Difluoromethoxy Pyrimidin 5 Amine

Reactions at the Amine Functionality

The lone pair of electrons on the nitrogen atom of the amine group makes it a nucleophilic center, readily participating in reactions with various electrophiles.

N-Alkylation and N-Acylation Reactions

N-alkylation introduces alkyl groups to the nitrogen atom of an amine, a fundamental process in organic synthesis that can significantly alter the parent molecule's properties. nih.gov This reaction is crucial for creating chemicals used in materials science, agriculture, and medicine. nih.gov The introduction of alkyl groups can modify a compound's solubility, stability, and biological activity. nih.gov Achieving selective monoalkylation is often a key objective, as further alkylation can lead to derivatives with diminished or undesired characteristics. nih.gov

Similarly, N-acylation involves the reaction of the amine with an acylating agent, such as an acyl chloride or anhydride, to form an amide. This transformation is a common strategy in medicinal chemistry to modify the pharmacokinetic and pharmacodynamic profiles of drug candidates.

Illustrative N-Alkylation Reaction Conditions:

ReactantAlkylating AgentSolventTemperatureDurationReference
N1,N1-diethylpentane-1,4-diamine(1H-pyrazol-1-yl) methanol (B129727)Not SpecifiedRoom Temperature3 days nih.gov
N1,N1-diethylpentane-1,4-diamine(1H-1,2,4-triazol-1-yl) methanolAcetonitrile60 °C6 hours nih.gov
N1,N1-diethylpentane-1,4-diamine2-chloro-5-(chloromethyl)pyridineAcetonitrileRoom Temperature1 week nih.gov

Oxidative Transformations, Including Nitro Derivative Formation

The amine group of 2-(difluoromethoxy)pyrimidin-5-amine can undergo oxidation. A significant transformation in this category is the conversion to a nitro derivative. The synthesis of nitroaromatic compounds is of considerable interest due to their versatile applications, including their roles as key intermediates in the synthesis of pharmaceuticals.

For instance, the synthesis of novel 5-nitrofuran-isatin molecular hybrids has been explored for their therapeutic attributes. researchgate.net These syntheses often involve standard protocols and characterization by various spectroscopic techniques. researchgate.net

Condensation Reactions with Carbonyl Compounds

The primary amine of this compound can react with carbonyl compounds, such as aldehydes and ketones, in condensation reactions to form imines, also known as Schiff bases. derpharmachemica.commdpi.com This reaction typically proceeds via the initial nucleophilic addition of the amine to the carbonyl carbon to form a hemiaminal intermediate, which then dehydrates to yield the imine. mdpi.com

The stability of the resulting imine can be influenced by the nature of the substituents on both the pyrimidine (B1678525) ring and the carbonyl compound. mdpi.com These condensation reactions are fundamental in the synthesis of a wide array of heterocyclic compounds and are often catalyzed by acids. rsc.org

Examples of Condensation Reaction Products:

Amine ReactantCarbonyl ReactantProduct TypeReference
4-Amino-2-hydrazinylpyrimidine-5-carbonitrileBenzaldehydeSchiff Base derpharmachemica.com
4-Amino-2-hydrazinylpyrimidine-5-carbonitrile4-(dimethylamino)benzaldehydeSchiff Base derpharmachemica.com
4-Amino-2-hydrazinylpyrimidine-5-carboxamide1-(p-tolyl)ethan-1-oneSchiff Base derpharmachemica.com

Transformations Involving the Pyrimidine Core

The pyrimidine ring in this compound is an electron-deficient aromatic system, which influences its reactivity. It can undergo various transformations, including substitution and cross-coupling reactions.

Halogenation and Substituent Exchange Processes

The pyrimidine core can be subjected to halogenation reactions, introducing halogen atoms at specific positions. These halogenated derivatives are valuable intermediates for further functionalization, particularly in cross-coupling reactions. Substituent exchange processes, where one substituent is replaced by another, are also important transformations for modifying the pyrimidine ring.

Transition-Metal-Catalyzed Cross-Coupling Reactions

The presence of a halogen or other suitable leaving group on the pyrimidine ring of a this compound derivative allows for its participation in transition-metal-catalyzed cross-coupling reactions. These reactions, often employing palladium, rhodium, iridium, ruthenium, cobalt, or copper catalysts, are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. rsc.orgresearchgate.net

These cross-coupling strategies enable the introduction of a wide variety of substituents onto the pyrimidine core, providing access to a diverse range of complex molecules. The pyridyl group can act as a directing group, forming stable complexes with metals and facilitating cyclization and functionalization reactions. rsc.org

Reactivity and Influence of the Difluoromethoxy Group

The pyrimidine ring is an electron-deficient heterocycle, a characteristic that is further intensified by the presence of the strongly electronegative difluoromethoxy group at the C2 position. The two nitrogen atoms in the pyrimidine ring, along with the inductive effect of the -OCF₂H group, significantly reduce the electron density at the carbon atoms of the ring, particularly at positions 2, 4, and 6. This electronic landscape dictates the reactivity of the molecule, making the pyrimidine ring susceptible to nucleophilic attack while generally being deactivated towards electrophilic substitution unless strongly activating groups are present. The 5-amino group, being a potent electron-donating group, partially counteracts this deactivation, particularly at the ortho (C4 and C6) and para (C2, though already substituted) positions.

Stability and Potential for Further Functionalization of the Difluoromethoxy Moiety

The difluoromethoxy group is generally considered to be a stable moiety under a wide range of reaction conditions. The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, making the -CF₂H group resistant to cleavage. The ether linkage to the pyrimidine ring is also robust, particularly due to the electron-withdrawing nature of the pyrimidine system which strengthens the C-O bond.

While direct functionalization of the difluoromethoxy group itself is challenging, it is not impossible. Advanced synthetic methods could potentially be employed for transformations, although such reactions are not commonly reported for this specific substrate. The stability of this group is a key feature, ensuring its integrity during various synthetic modifications of other parts of the molecule.

Table 1: Predicted Stability of the Difluoromethoxy Group under Various Reaction Conditions

ConditionReagent ExamplePredicted Stability of -OCF₂H
Acidic HCl, H₂SO₄High
Basic NaOH, K₂CO₃High
Oxidative KMnO₄, m-CPBAHigh
Reductive H₂, Pd/C; NaBH₄High
Organometallic n-BuLi, Grignard reagentsModerate to High

Note: This table is based on the general chemical stability of the difluoromethoxy group and may vary depending on specific reaction parameters.

Impact of the Difluoromethoxy Group on Reaction Regioselectivity

The regioselectivity of reactions involving this compound is a result of the interplay between the electronic effects of the difluoromethoxy group and the amino group on the pyrimidine ring.

Electrophilic Aromatic Substitution:

The pyrimidine ring is inherently electron-deficient and thus deactivated towards electrophilic aromatic substitution. However, the powerful electron-donating amino group at the C5 position directs electrophiles primarily to the ortho positions, C4 and C6. The difluoromethoxy group at C2 exerts a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+R). The inductive effect deactivates the entire ring, but the directing influence in electrophilic reactions is dominated by the amino group. Therefore, electrophilic substitution, if it occurs, is expected to proceed at the C4 or C6 positions.

Nucleophilic Aromatic Substitution (SNAr):

The pyrimidine ring, especially with the electron-withdrawing 2-(difluoromethoxy) group, is activated towards nucleophilic aromatic substitution, particularly at the C4 and C6 positions, which are ortho and para to the two ring nitrogens. If a suitable leaving group were present at the C4 or C6 position, nucleophilic attack would be favored at these sites. In the absence of a leaving group, direct C-H functionalization via nucleophilic attack is generally difficult but can be achieved under specific conditions. Frontier molecular orbital theory suggests that for many pyrimidine systems, the LUMO coefficient is higher at the C4 position compared to the C2 position, making C4 a more favorable site for nucleophilic attack.

Table 2: Predicted Regioselectivity of Reactions on this compound

Reaction TypeReagent/ConditionsPredicted Major Product(s)Rationale
Electrophilic Substitution Br₂, FeBr₃4-bromo- and/or 6-bromo-2-(difluoromethoxy)pyrimidin-5-amineThe strongly activating -NH₂ group directs ortho.
Diazotization NaNO₂, HClPyrimidin-5-diazonium saltStandard reaction of an aromatic primary amine.
Acylation of Amine Acetyl chlorideN-(2-(difluoromethoxy)pyrimidin-5-yl)acetamideThe amino group is a strong nucleophile.

Note: This table represents predicted outcomes based on established principles of organic chemistry, as specific experimental data for this compound is limited in publicly available literature.

Design and Synthesis of Derivatives and Analogues of 2 Difluoromethoxy Pyrimidin 5 Amine

Structural Modifications of the Pyrimidine (B1678525) Ring System

The pyrimidine scaffold is a versatile platform that allows for extensive structural modifications. Altering the substitution pattern or fusing the ring with other heterocyclic systems can significantly impact the molecule's interaction with biological targets.

The synthesis of substituted pyrimidine derivatives is a well-established field in organic chemistry, with numerous methods available for introducing a wide array of functional groups onto the pyrimidine core. nih.govorganic-chemistry.org These methods can be adapted to create analogues of 2-(Difluoromethoxy)pyrimidin-5-amine with diverse substitution patterns.

One common approach involves the condensation of 1,3-dicarbonyl compounds with amidines. While this is often used to construct the pyrimidine ring from the ground up, modifications at the C4 and C6 positions of an existing pyrimidine can also be achieved through various synthetic transformations. For instance, halogenation of the pyrimidine ring, followed by palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig couplings, allows for the introduction of aryl, heteroaryl, or alkyl groups.

Another strategy is the direct C-H functionalization, which has emerged as a powerful tool for late-stage modification of complex molecules. nih.gov This approach avoids the need for pre-functionalized starting materials and allows for the direct introduction of substituents at specific positions on the pyrimidine ring, guided by the electronic properties of the existing groups. For a 2-(difluoromethoxy) substituted pyrimidine, the electronic landscape would direct incoming electrophiles or radicals to specific positions.

The table below summarizes common synthetic routes for introducing various substituents onto a pyrimidine ring, which are applicable for derivatizing the this compound scaffold.

Substitution PositionSynthetic StrategyType of Substituent IntroducedReagents and Conditions
C4/C6Nucleophilic Aromatic Substitution (SNAr)Amines, Alkoxides, ThiolatesPrecursor: 4/6-chloro-pyrimidine. Conditions: Base (e.g., K2CO3, Et3N), Solvent (e.g., DMF, nBuOH).
C4/C6Suzuki-Miyaura CouplingAryl, Heteroaryl, VinylPrecursor: 4/6-halo-pyrimidine. Conditions: Boronic acid/ester, Pd catalyst (e.g., Pd(PPh3)4), Base (e.g., Na2CO3).
C5HalogenationBromo, ChloroNBS (N-Bromosuccinimide) or NCS (N-Chlorosuccinimide) in a suitable solvent like CCl4 or CH3CN.
C5Sonogashira CouplingAlkynylPrecursor: 5-halo-pyrimidine. Conditions: Terminal alkyne, Pd catalyst, Cu(I) co-catalyst, Base (e.g., Et3N).

Fusing the pyrimidine ring with other heterocyclic systems is a widely used strategy to create rigid, polycyclic scaffolds that can explore different regions of chemical space and establish new interactions with biological targets. The 5-amino group of this compound is an ideal handle for constructing fused-ring systems.

A prominent example is the synthesis of pyrazolo[1,5-a]pyrimidines . This bicyclic system can be readily prepared by the condensation of 5-aminopyrazoles with β-dicarbonyl compounds. nih.gov Conversely, starting from a 5-aminopyrimidine (B1217817), cyclization can be achieved by reaction with various reagents that provide the necessary carbon atoms to form the pyrazole (B372694) ring. ias.ac.inresearchgate.net For instance, reaction with a 1,3-dielectrophile can lead to the formation of the fused pyrazole ring. researchgate.net

Another important class of fused heterocycles are the pyrimido[4,5-d]pyrimidines . researchgate.net These structures can be synthesized from 4-aminopyrimidine-5-carbonitrile (B127032) derivatives. mdpi.comresearchgate.net The synthesis often involves an initial reaction to form an intermediate imidate from the aminopyrimidine, which then undergoes cyclization with an amine to form the second pyrimidine ring. mdpi.com This approach offers a route to tetrasubstituted pyrimido[4,5-d]pyrimidine-2,4-diones, which are of interest for their potential biological activities. nih.gov

The general strategies for the synthesis of these fused systems starting from an aminopyrimidine precursor are outlined below.

Fused HeterocycleGeneral Synthetic StrategyKey Reagents
Pyrazolo[1,5-a]pyrimidineCyclocondensation of a 5-aminopyrimidine with a 1,3-dielectrophilic species.β-diketones, β-ketoesters, or their synthetic equivalents.
Pyrimido[4,5-d]pyrimidineCyclization of a 4-aminopyrimidine-5-carboxamide (B188243) or -carbonitrile derivative.Formic acid, orthoesters, or other one-carbon synthons.
Triazolo[4,3-a]pyrimidineReaction of a hydrazinyl-pyrimidine with a one-carbon electrophile. derpharmachemica.comCarboxylic acids, acid chlorides, or orthoesters.
Pyrido[2,3-d]pyrimidineCondensation of a 5-aminopyrimidine with an α,β-unsaturated carbonyl compound. derpharmachemica.comChalcones or other Michael acceptors.

Variation and Manipulation of the Difluoromethoxy Substituent

The difluoromethoxy group is a key feature of the title compound, influencing its lipophilicity, metabolic stability, and ability to form hydrogen bonds. tandfonline.comresearchgate.net Modifying this group through bioisosteric replacement or by synthesizing other fluorinated alkoxy analogues can fine-tune these properties.

Bioisosterism, the strategy of replacing a functional group with another that retains similar physical or chemical properties, is a cornerstone of medicinal chemistry. nih.govnih.gov The difluoromethyl (CHF₂) moiety, and by extension the difluoromethoxy (OCHF₂) group, is considered a valuable bioisostere for several common functional groups. princeton.edu

The OCHF₂ group can act as a more lipophilic bioisostere of a hydroxyl (OH) group and a bioisostere of a thiol (SH) or amine (NH₂) group due to its ability to act as a weak hydrogen bond donor. tandfonline.comacs.org This hydrogen bonding capacity arises from the polarization of the C-H bond by the two adjacent fluorine atoms. Replacing the OCHF₂ group with these or other bioisosteres can probe the importance of this interaction for biological activity. Furthermore, it can serve as a metabolically more stable alternative to a simple methoxy (B1213986) (OCH₃) group, which is prone to O-dealkylation.

The table below compares the properties of the difluoromethoxy group with its potential bioisosteres.

Functional GroupProperty ComparisonRationale for Replacement
Methoxy (-OCH₃)OCHF₂ is more polar, more metabolically stable, and has a different conformational preference.To prevent metabolic O-dealkylation and alter electronic properties.
Hydroxyl (-OH)OCHF₂ is more lipophilic but can still act as a weak hydrogen bond donor.To improve membrane permeability while retaining a key hydrogen bond interaction.
Thiol (-SH)OCHF₂ has a similar volume and hydrogen bond acidity. tandfonline.comTo remove a reactive thiol group that can be prone to oxidation.
Trifluoromethoxy (-OCF₃)OCF₃ is more lipophilic and electron-withdrawing, and lacks the hydrogen bond donating capability.To maximize metabolic stability and increase lipophilicity.

The synthesis of analogues with different fluorinated alkoxy groups, such as trifluoromethoxy (-OCF₃) or longer fluoroalkyl chains, allows for a systematic study of how lipophilicity and electronic properties affect activity. acs.orgnsf.gov The introduction of fluorine-containing groups into N-heterocycles is a well-developed area of research. rsc.orgrsc.org

The synthesis of trifluoromethyl pyrimidine derivatives, for example, can be achieved by building the ring from fluorinated precursors like ethyl trifluoroacetoacetate. frontiersin.orgresearchgate.net Alternatively, direct fluoroalkoxylation methods can be used on a pre-formed pyrimidine ring. A novel approach involves using polyfluoroalcohols as the fluorine source with an activating agent to functionalize heterocyclic N-oxides. rsc.org For the subject compound, derivatization could involve the synthesis of the corresponding 2-hydroxypyrimidine (B189755) followed by reaction with a fluoroalkylating agent.

Fluorinated Alkoxy GroupSynthetic Precursor/ReagentKey Synthetic Step
Trifluoromethoxy (-OCF₃)Trifluoroacetic anhydrideCondensation with an aminothiazole carboxamide followed by cyclization. mdpi.com
2,2,2-Trifluoroethoxy (-OCH₂CF₃)2,2,2-TrifluoroethanolWilliamson ether synthesis with a 2-halopyrimidine or Mitsunobu reaction with a 2-hydroxypyrimidine.
Pentafluoroethoxy (-OCF₂CF₃)Pentafluoroethylating reagentsNucleophilic substitution on a 2-hydroxypyrimidine precursor.

Functionalization at the Amine Position for Complex Molecular Architectures

The amine group at the C5 position is a key site for derivatization, enabling the construction of more complex molecules through the formation of amide, urea, sulfonamide, or new carbon-nitrogen bonds. This approach, often termed late-stage functionalization (LSF), is highly valuable in medicinal chemistry as it allows for the rapid generation of a diverse library of analogues from a common, advanced intermediate. worktribe.comwikipedia.org

Standard C-N bond-forming reactions are readily applicable to this compound. For example, acylation with acid chlorides or activated carboxylic acids yields a series of amide derivatives. Reaction with isocyanates or sulfonyl chlorides would produce the corresponding ureas and sulfonamides, respectively.

More advanced methods, such as palladium- or copper-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination), can be used to couple the amine with a variety of aryl or heteroaryl halides. This dramatically expands the accessible chemical space, allowing for the introduction of large and complex substituents. This strategy is crucial for exploring interactions with extended binding pockets in biological targets. researchgate.net

The following table details common functionalization reactions at the amine position.

Linkage TypeReactionReagentsResulting Functional Group
AmideAcylationAcid chloride (R-COCl), Carboxylic acid (R-COOH) + coupling agent (e.g., HATU, EDCI)-NH-CO-R
SulfonamideSulfonylationSulfonyl chloride (R-SO₂Cl)-NH-SO₂-R
UreaReaction with IsocyanateIsocyanate (R-N=C=O)-NH-CO-NH-R
Substituted AmineBuchwald-Hartwig AminationAryl/Heteroaryl halide (Ar-X), Pd catalyst, Ligand, Base-NH-Ar
Substituted AmineReductive AminationAldehyde/Ketone (R₂C=O), Reducing agent (e.g., NaBH(OAc)₃)-NH-CHR₂

Through the systematic application of these synthetic strategies, a wide range of derivatives and analogues of this compound can be generated. The subsequent biological evaluation of these compounds provides critical data for establishing a comprehensive structure-activity relationship, guiding the design of future generations of molecules with improved therapeutic potential.

Computational and Theoretical Investigations of 2 Difluoromethoxy Pyrimidin 5 Amine and Its Derivatives

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the behavior of 2-(difluoromethoxy)pyrimidin-5-amine. Methods like Density Functional Theory (DFT) are often employed to model its electronic properties with a good balance of accuracy and computational cost. researchgate.net

Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals, which extend over the entire molecule. youtube.comyoutube.com These orbitals are either bonding, non-bonding, or anti-bonding. youtube.com For this compound, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability.

The electron density distribution reveals the electron-rich and electron-poor regions of the molecule. In this compound, the nitrogen atoms of the pyrimidine (B1678525) ring and the amine group are expected to be electron-rich due to the presence of lone pairs. The difluoromethoxy group, with its electron-withdrawing fluorine atoms, would create a region of lower electron density. This distribution is crucial for predicting sites of electrophilic and nucleophilic attack.

Table 1: Hypothetical Molecular Orbital Energies for this compound

Molecular OrbitalEnergy (eV)Description
LUMO+1-0.5Second lowest unoccupied molecular orbital
LUMO-1.2Lowest unoccupied molecular orbital, likely centered on the pyrimidine ring
HOMO-6.5Highest occupied molecular orbital, likely involving the amine group and pyrimidine ring
HOMO-1-7.8Second highest occupied molecular orbital

Note: These values are illustrative and would be determined by specific quantum chemical calculations.

Quantum chemical calculations can predict various spectroscopic properties, including Nuclear Magnetic Resonance (NMR) chemical shifts. rsc.org These predictions are valuable for confirming the structure of synthesized compounds and for interpreting experimental spectra. nih.gov The local electronic environment of each atom heavily influences its chemical shift. rsc.org For this compound, theoretical calculations would predict the 1H, 13C, and 19F NMR spectra. The predicted shifts for the protons on the pyrimidine ring, the amine group, and the difluoromethoxy group would be compared to experimental data for structural verification. The accuracy of these predictions has significantly improved with the development of advanced computational methods and basis sets. nih.govuni-muenchen.de

Table 2: Predicted vs. Experimental 1H NMR Chemical Shifts for a Pyrimidine Derivative

ProtonPredicted Chemical Shift (ppm)Experimental Chemical Shift (ppm)
H-48.258.30
H-68.608.65
NH25.505.45
OCHF26.806.75

Note: This table is a representative example for a similar pyrimidine structure.

Conformational Analysis and Molecular Dynamics Simulations

The difluoromethoxy group attached to the pyrimidine ring can rotate, leading to different conformations of this compound. Conformational analysis aims to identify the most stable arrangement of the atoms in space. This is typically done by calculating the potential energy surface as a function of the torsion angles of the rotatable bonds. The results of these calculations can reveal the global and local energy minima, providing insights into the preferred three-dimensional structure of the molecule.

Molecular dynamics (MD) simulations can provide a more dynamic picture of the molecule's behavior over time. rsc.org By simulating the motion of the atoms, MD can explore the conformational landscape and identify the most populated conformational states. These simulations are particularly useful for understanding how the molecule might behave in different environments, such as in solution or when interacting with a biological target. rsc.org

Prediction of Reactivity Profiles and Mechanistic Insights

Computational methods are instrumental in predicting the reactivity of this compound. The electron density distribution and molecular orbital analysis can identify the most likely sites for chemical reactions. For instance, the electron-rich amine group would be a probable site for electrophilic attack, while the electron-deficient carbon atoms in the pyrimidine ring could be susceptible to nucleophilic attack.

Analysis of Non-Covalent Interactions, Including Hydrogen Bonding Characteristics of the Difluoromethoxy Group

Non-covalent interactions play a crucial role in the structure, stability, and function of molecules. mdpi.com For this compound, these interactions include hydrogen bonding and van der Waals forces. The amine group can act as a hydrogen bond donor, while the nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors.

The difluoromethoxy group has interesting hydrogen bonding characteristics. While the fluorine atoms are highly electronegative, they are generally considered weak hydrogen bond acceptors. However, the presence of the two fluorine atoms can influence the acidity of the adjacent C-H bond, potentially enabling it to act as a weak hydrogen bond donor in some contexts. Computational methods like Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis can be used to identify and characterize these weak interactions. acs.org

Role of 2 Difluoromethoxy Pyrimidin 5 Amine in Advanced Organic Synthesis

A Versatile Building Block for Complex Molecule Construction

The chemical architecture of 2-(Difluoromethoxy)pyrimidin-5-amine, characterized by the presence of a reactive amine group on the pyrimidine (B1678525) ring and the electron-withdrawing difluoromethoxy substituent, renders it a highly versatile building block in the synthesis of complex organic molecules. The pyrimidine core is a common scaffold in numerous biologically active compounds, and the introduction of a difluoromethoxy group can significantly enhance properties such as metabolic stability, lipophilicity, and binding affinity to biological targets.

Organic chemists leverage the amine functionality for a variety of chemical transformations, including nucleophilic aromatic substitution, amide bond formation, and participation in cross-coupling reactions. These reactions allow for the facile incorporation of the difluoromethoxypyrimidine moiety into larger, more intricate molecular frameworks. For instance, in the realm of medicinal chemistry, this compound serves as a key starting material for the synthesis of kinase inhibitors. The pyrimidine scaffold is a well-established pharmacophore that can form crucial hydrogen bonds with the hinge region of protein kinases. The difluoromethoxy group can further modulate the pharmacokinetic and pharmacodynamic profiles of the final drug candidates.

A notable application of this building block is in the synthesis of pyrimidine-based Aurora kinase inhibitors. Aurora kinases are critical regulators of cell division and are often overexpressed in various cancers. The development of inhibitors for these enzymes is a key strategy in cancer therapy. The synthesis of such inhibitors often involves the reaction of this compound with other heterocyclic fragments to construct the final bioactive molecule. This approach has led to the discovery of potent inhibitors with significant anti-proliferative activity in cancer cell lines.

Reaction Type Reactant Product Class Significance
Nucleophilic Aromatic SubstitutionElectrophilic heterocyclesSubstituted pyrimidinesConstruction of kinase inhibitor scaffolds
Amide CouplingCarboxylic acids/acid chloridesPyrimidine amidesFormation of bioactive amides
Cross-Coupling ReactionsAryl/heteroaryl halidesAryl/heteroaryl substituted pyrimidinesC-C and C-N bond formation for complex structures

Precursor Development for Advanced Fluorinated Scaffolds

The demand for novel fluorinated scaffolds in drug discovery and materials science is continually increasing. The unique properties imparted by fluorine atoms, such as increased metabolic stability and altered electronic characteristics, make fluorinated compounds highly desirable. This compound serves as a valuable precursor for the development of more complex, advanced fluorinated scaffolds.

Through a series of synthetic transformations, the initial pyrimidine ring can be further functionalized or used as a template to construct fused heterocyclic systems. For example, the amine group can be diazotized and subsequently replaced with other functional groups, or it can participate in cyclization reactions to form bicyclic or polycyclic aromatic systems. These reactions open up avenues to a diverse range of fluorinated heterocyclic scaffolds that are not readily accessible through other synthetic routes.

The difluoromethoxy group in these scaffolds plays a crucial role. It can act as a bioisostere for other functional groups, such as a methoxy (B1213986) or a hydroxyl group, while offering improved metabolic stability. The development of these advanced fluorinated scaffolds from this compound provides chemists with a rich toolbox for designing next-generation pharmaceuticals and functional materials.

Scaffold Type Synthetic Strategy Key Features of Scaffold Potential Applications
Fused PyrimidinesIntramolecular cyclization reactionsExtended aromatic systems, novel electronicsMedicinal chemistry, organic electronics
Substituted FluoropyrimidinesDiazotization and substitutionDiverse functionalization at the 5-positionAgrochemicals, pharmaceuticals
Polycyclic Fluorinated HeterocyclesMulti-step synthesis involving annulationRigid, three-dimensional structuresMaterials science, drug discovery

Synthetic Utility in Agrochemical Research

The pyrimidine core is a well-established structural motif in a wide range of agrochemicals, including herbicides, fungicides, and insecticides. The introduction of fluorine-containing substituents, such as the difluoromethoxy group, has been shown to enhance the efficacy and selectivity of these compounds. This compound, therefore, represents a key intermediate in the synthesis of novel agrochemicals.

Similarly, in the field of fungicides, 5-fluoropyrimidine (B1206419) derivatives have demonstrated significant efficacy. While direct synthesis from this compound is a viable route, it also serves as a building block for more complex fungicidal molecules where the difluoromethoxy group can enhance the compound's ability to penetrate the fungal cell wall and inhibit essential enzymes. The synthetic versatility of this amine allows for the creation of large libraries of candidate compounds for high-throughput screening in agrochemical discovery programs.

Agrochemical Class Target Molecule Example Role of Difluoromethoxy Group
HerbicidesN-arylsulfonyl-N'-(2-(difluoromethoxy)pyrimidin-5-yl)ureasEnhanced biological activity, improved selectivity
FungicidesComplex pyrimidine-based fungicidesIncreased metabolic stability, enhanced cellular penetration
InsecticidesPyrimidine-based insecticidesModulation of insecticidal spectrum and potency

Contribution to Material Science Applications (Synthetic Precursor Role)

The unique electronic properties of fluorinated organic compounds make them attractive candidates for applications in material science, particularly in the development of organic electronics and liquid crystals. The difluoromethoxy group, with its strong electron-withdrawing nature, can significantly influence the electronic and photophysical properties of organic molecules.

As a synthetic precursor, this compound can be incorporated into the structure of organic light-emitting diode (OLED) materials. The pyrimidine core can serve as an electron-transporting unit, while the difluoromethoxy group can help to tune the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which is crucial for efficient charge injection and transport in OLED devices.

Furthermore, the rigid, planar structure of the pyrimidine ring, combined with the polar difluoromethoxy group, makes this building block a candidate for the synthesis of novel liquid crystalline materials. By attaching appropriate mesogenic units to the pyrimidine core via the amine functionality, it is possible to design and synthesize new liquid crystals with specific phase behaviors and electro-optical properties. The incorporation of fluorine can lead to materials with high dielectric anisotropy, a key property for their use in display technologies.

Material Application Role of this compound Key Property Enhancement
Organic Light-Emitting Diodes (OLEDs)Precursor for electron-transporting materialsTuning of HOMO/LUMO energy levels, improved charge transport
Liquid CrystalsBuilding block for novel mesogensHigh dielectric anisotropy, specific phase behavior
Fluorinated PolymersMonomer precursor for specialty polymersEnhanced thermal and chemical stability, unique optical properties

Analytical and Spectroscopic Characterization Methodologies for 2 Difluoromethoxy Pyrimidin 5 Amine and Its Synthesized Derivatives

X-ray Crystallography for Solid-State Structural ElucidationX-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. This technique would provide unambiguous information on the bond lengths, bond angles, and conformation of 2-(Difluoromethoxy)pyrimidin-5-amine, as well as how the molecules pack together in a crystal lattice. This information is fundamental for understanding its physical properties and intermolecular interactions. To date, no crystal structure for this compound has been deposited in crystallographic databases or published in the scientific literature.

Due to the lack of available primary data, the creation of detailed data tables and a discussion of research findings for this compound is not possible at this time. The scientific community awaits the publication of research that includes the synthesis and full characterization of this compound to enable a complete and authoritative analytical profile.

Q & A

Q. What are the optimal synthetic routes for preparing 2-(difluoromethoxy)pyrimidin-5-amine with high purity?

A two-step approach is commonly employed:

Nucleophilic substitution : React 5-aminopyrimidine derivatives with difluoromethylating agents (e.g., chlorodifluoromethane) under basic conditions to introduce the difluoromethoxy group.

Purification : Use column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) to isolate the product. Monitor purity via HPLC with UV detection (λ = 254 nm) .
Key variables : Reaction temperature (60–80°C), base selection (K₂CO₃ or NaH), and solvent polarity (DMF or DMSO).

Q. How can researchers characterize the structural integrity of this compound post-synthesis?

Combine spectroscopic and chromatographic methods:

  • ¹H/¹³C NMR : Confirm the presence of the difluoromethoxy group (δ ~80–85 ppm for CF₂ in ¹³C NMR) and pyrimidine ring protons (δ ~8.0–8.5 ppm) .
  • FT-IR : Detect N-H stretches (~3300 cm⁻¹) and C-F vibrations (~1100–1200 cm⁻¹).
  • HPLC-MS : Verify molecular ion peaks (e.g., [M+H]⁺) and assess purity (>98%) using a C18 column and acetonitrile/water gradient .

Q. What stability challenges are associated with this compound under varying storage conditions?

The compound is susceptible to:

  • Hydrolysis : Degrades in aqueous media (pH < 5 or > 9) due to cleavage of the difluoromethoxy group.
  • Oxidation : Forms sulfone/sulfoxide impurities when exposed to air or peroxides.
    Mitigation : Store under inert gas (N₂/Ar) at –20°C in amber vials. Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC monitoring .

Advanced Research Questions

Q. How should researchers design experiments to assess the reactivity of this compound in nucleophilic substitution reactions?

Evaluate reactivity through:

  • Substrate screening : Test reactions with electrophiles (alkyl halides, acyl chlorides) in polar aprotic solvents (THF, DMF).
  • Kinetic studies : Monitor reaction progress via in-situ ¹⁹F NMR to track CF₂ group stability.
  • Computational modeling : Use DFT calculations (e.g., Gaussian) to predict activation energies for substitution at the pyrimidine C2/C4 positions .

Q. What strategies are effective for resolving contradictory data in the spectroscopic analysis of this compound derivatives?

Address discrepancies via:

  • Multi-technique validation : Cross-check NMR assignments with 2D experiments (COSY, HSQC) and compare retention times in HPLC with authentic standards.
  • Isotopic labeling : Synthesize ¹⁵N/¹³C-labeled analogs to clarify ambiguous peaks.
  • Crystallography : Obtain single-crystal X-ray structures to unambiguously confirm regiochemistry .

Q. How can impurity profiling be systematically conducted for this compound using chromatographic methods?

Develop a gradient HPLC protocol:

  • Column : Zorbax SB-C18 (4.6 × 250 mm, 5 µm).
  • Mobile phase : 0.1% TFA in water (A) and acetonitrile (B).
  • Detection : UV at 210 nm and 254 nm.
    Key impurities :
  • Byproducts : Unreacted starting materials (e.g., 5-aminopyrimidine).
  • Degradants : Sulfoxide/sulfone derivatives (retention time = 1.5× parent compound). Validate using spiked samples and LC-MS/MS .

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